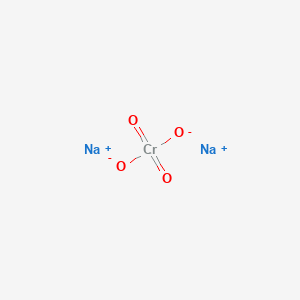
顺式-8,11,14-二十碳三烯酸甲酯
描述
二同系-γ-亚麻酸甲酯是二同系-γ-亚麻酸的甲酯衍生物,二同系-γ-亚麻酸是一种 20 碳链 ω-6 多不饱和脂肪酸。它主要以其在抗炎类二十烷酸类物质的生物合成中的前体作用而闻名,例如前列腺素 E1。 这种化合物因其在治疗炎症性疾病方面的潜在治疗应用及其在脂质代谢中的作用而备受关注 .
科学研究应用
二同系-γ-亚麻酸甲酯具有广泛的科学研究应用:
化学: 用作合成复杂脂类和二十烷酸类物质的前体。
生物学: 研究其在脂质代谢和细胞信号通路中的作用。
医学: 研究其抗炎和抗增殖特性,使其成为治疗炎症性疾病和某些癌症的潜在治疗剂。
作用机制
二同系-γ-亚麻酸甲酯主要通过其转化为二同系-γ-亚麻酸发挥作用,然后通过环氧合酶途径代谢为前列腺素 E1。前列腺素 E1 具有抗炎和血管扩张作用,抑制血小板聚集并减少炎症。 该化合物还与花生四烯酸竞争环氧合酶和脂氧合酶,从而减少促炎类二十烷酸类物质的产生 .
类似化合物:
花生四烯酸甲酯: 另一种 ω-6 多不饱和脂肪酸甲酯,但它会导致促炎类二十烷酸类物质的产生。
γ-亚麻酸甲酯: 二同系-γ-亚麻酸的前体,但碳链更短。
独特性: 二同系-γ-亚麻酸甲酯因其抗炎特性及其在产生抗炎类二十烷酸类物质中的作用而独一无二,这与产生促炎化合物的花生四烯酸甲酯不同。 它在治疗炎症性疾病方面的治疗潜力及其在脂质代谢中的作用进一步使其有别于类似化合物 .
生化分析
Biochemical Properties
The biochemical properties of cis-8,11,14-Eicosatrienoic acid methyl ester are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product
Metabolic Pathways
It is known that this compound is an n-9 polyunsaturated fatty acid (PUFA) and is derived from oleic acid
准备方法
合成路线和反应条件: 二同系-γ-亚麻酸甲酯可以通过在酸性催化剂(例如硫酸)存在下,用甲醇酯化二同系-γ-亚麻酸来合成。 该反应通常涉及在回流条件下加热混合物,以推动酯化过程完成 .
工业生产方法: 二同系-γ-亚麻酸甲酯的工业生产通常涉及从天然来源(例如琉璃苣油或月见草油)中提取二同系-γ-亚麻酸,然后进行化学酯化。 该过程可能包括纯化、浓缩和质量控制等步骤,以确保最终产品符合行业标准 .
反应类型:
氧化: 二同系-γ-亚麻酸甲酯可以发生氧化反应,导致形成氢过氧化物和其他氧化降解产物。
还原: 该化合物可以使用还原剂(如氢化铝锂)还原为其相应的醇。
取代: 它可以参与亲核取代反应,其中酯基被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和在催化剂存在下的氧气。
还原: 氢化铝锂或硼氢化钠是典型的还原剂。
取代: 胺或醇等亲核试剂可以在碱性或酸性条件下使用。
主要形成的产物:
氧化: 氢过氧化物和其他氧化降解产物。
还原: 相应的醇。
相似化合物的比较
Arachidonic Acid Methyl Ester: Another omega-6 polyunsaturated fatty acid methyl ester, but it leads to the production of pro-inflammatory eicosanoids.
Gamma-Linolenic Acid Methyl Ester: A precursor to dihomo-.gamma.-linolenic acid, but with a shorter carbon chain.
Uniqueness: Dihomo-.gamma.-Linolenic Acid Methyl Ester is unique due to its anti-inflammatory properties and its role in producing anti-inflammatory eicosanoids, unlike arachidonic acid methyl ester, which produces pro-inflammatory compounds. Its therapeutic potential in treating inflammatory disorders and its role in lipid metabolism further distinguish it from similar compounds .
属性
IUPAC Name |
methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATYOWJCAQINT-JPFHKJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334008 | |
| Record name | Methyl dihomo-gamma-linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21061-10-9 | |
| Record name | Methyl dihomo-gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dihomo-gamma-linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying cis-8,11,14-Eicosatrienoic acid methyl ester in biofuel research?
A: The presence of cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n3) was observed in a study exploring the direct conversion of sugarcane bagasse into oil using microbial cultures []. This compound was specifically detected in a system where bagasse was inoculated with Trichoderma reesei and Rhodosporidium toruloides and subsequently subjected to direct methanolysis []. While the detection was considered tentative due to sample dilution, its presence suggests the potential for R. toruloides to produce this specific FAME. This is significant as it provides insight into the FAME profile generated through this specific bioconversion process, contributing to a deeper understanding of the potential of different microbial systems for biofuel production.
Q2: What challenges were encountered in analyzing the FAME profile, and how might they be addressed in future research?
A: The research highlighted the challenge of sample dilution in accurately analyzing the FAME profile []. The low concentration of FAMEs made it difficult to confidently identify and quantify individual components. To overcome this limitation, future research could explore methods for concentrating the extracted FAMEs, such as solid-phase extraction or liquid-liquid extraction techniques. Additionally, employing more sensitive analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) could provide more accurate identification and quantification, even at low concentrations. This would allow for a more comprehensive understanding of the FAME composition and contribute to optimizing the biofuel production process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


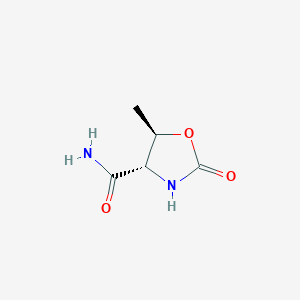
![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
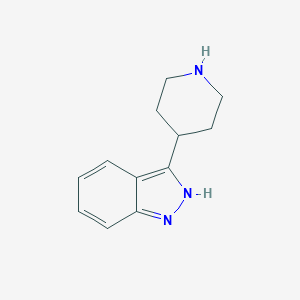
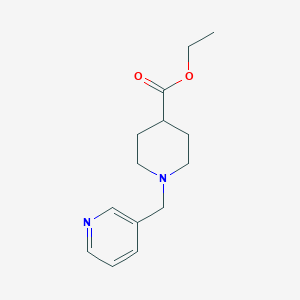
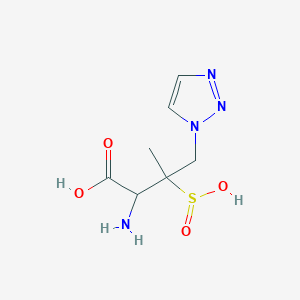
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
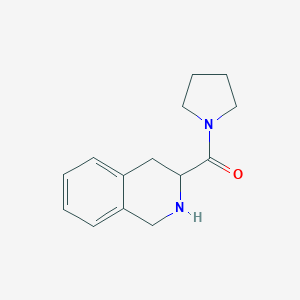
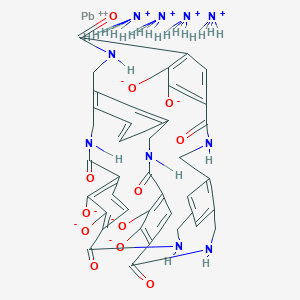
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
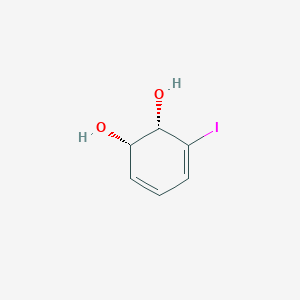
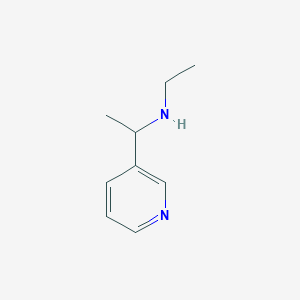
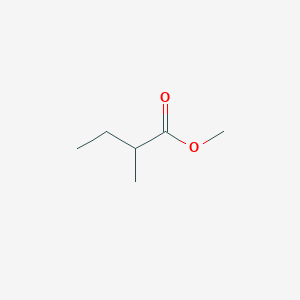
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
